molecular formula C14H19N5O2 B2564652 (E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 1021124-32-2

(E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2564652
M. Wt: 289.339
InChI Key: GEUIILMRYBUHMN-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C14H19N5O2 and its molecular weight is 289.339. The purity is usually 95%.
BenchChem offers high-quality (E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on synthesizing and characterizing related purinediones, exploring their chemical reactions, and developing new compounds with potential biological activities. For example, the synthesis of new [c,d]-fused purinediones with substituted groups demonstrates the versatility of purine derivatives in generating compounds with potentially useful biological activities (Ondrej imo et al., 1995). These synthetic methodologies could be applicable to your compound, suggesting its potential for diverse biological activities.

Biological Applications and Receptor Affinity

Purinediones and related compounds have been studied for their affinity to biological receptors, such as adenosine receptors, which play roles in various physiological processes. For instance, a study on tricyclic pyrimido- and pyrazinoxanthines evaluated their affinity for human and rat adenosine receptors, finding significant selectivity and potency, indicating potential applications in neurology and pharmacology (E. Szymańska et al., 2016). These findings highlight the potential for compounds like "(E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" to serve as leads in developing new therapeutic agents targeting adenosine receptors.

Anti-inflammatory and Pharmacological Effects

Compounds within the purinedione family have demonstrated anti-inflammatory activities and pharmacological potential. For instance, a series of substituted analogues based on the novel pyrimidopurinedione ring system showed anti-inflammatory activity in models of chronic inflammation, suggesting therapeutic potential in conditions like arthritis (J. Kaminski et al., 1989). This indicates that related compounds, including the one you are interested in, could be explored for their anti-inflammatory properties.

properties

IUPAC Name

9-[(E)-but-2-enyl]-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-4-5-7-18-8-6-9-19-10-11(15-13(18)19)16(2)14(21)17(3)12(10)20/h4-5H,6-9H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUIILMRYBUHMN-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1CCCN2C1=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1CCCN2C1=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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